Volatility and Thermal Stability: A Direct Comparison of Boiling Point and Density with the Reduced Analog 1-Chloro-2-(4-nitrophenoxy)benzene
The ortho-chlorobenzyl 4-nitrophenyl ether (target) exhibits a significantly higher boiling point of 413.7±25.0 °C at 760 mmHg compared to its direct structural analog, 1-chloro-2-(4-nitrophenoxy)benzene, which has a boiling point of 204-206 °C (at 25 Torr) . This near-doubling of the boiling point indicates substantially lower volatility and different thermal behavior. The predicted density for the target compound is 1.3±0.1 g/cm³, whereas the analog has a predicted density of 1.316±0.06 g/cm³, showing a high degree of similarity .
| Evidence Dimension | Boiling Point (760 mmHg) and Density |
|---|---|
| Target Compound Data | Boiling Point: 413.7±25.0 °C; Density: 1.3±0.1 g/cm³ |
| Comparator Or Baseline | 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 3383-72-0); Boiling Point: 204-206 °C (25 Torr); Density: 1.316±0.06 g/cm³ |
| Quantified Difference | Boiling point differs by >200 °C; Density difference is <0.02 g/cm³. |
| Conditions | Predicted values from ChemSpider and ChemicalBook. |
Why This Matters
A higher boiling point reduces the risk of evaporative loss during high-temperature reactions or solvent removal, making the target compound more suitable for thermal processes where the reduced analog would be too volatile.
